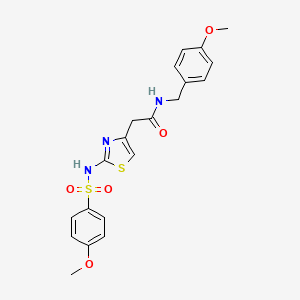
N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5S2 and its molecular weight is 447.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole ring, methoxy groups, and a sulfonamide moiety. Its chemical formula is C17H20N2O4S, with a molecular weight of 356.42 g/mol. The structural formula highlights functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections detail its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Inhibition of Tumor Growth : The compound has shown significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells. Studies indicate that it may inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division .
- Targeting Specific Enzymes : Similar compounds in the thiazole family have been reported to inhibit critical enzymes involved in cancer progression such as histone deacetylases (HDAC) and thymidylate synthase. These enzymes play pivotal roles in regulating gene expression and DNA synthesis, respectively .
- Interaction with Nucleic Acids : The thiazole scaffold is known for its ability to interact with nucleic acids, potentially leading to altered gene expression patterns that favor apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines:
These values indicate that the compound is effective at low concentrations, suggesting high potency.
Case Studies
Several case studies highlight the potential applications of compounds similar to this compound:
- Combination Therapy : A study indicated that combining thiazole derivatives with traditional chemotherapy agents enhanced the overall efficacy against resistant cancer strains .
- Synergistic Effects : Research demonstrated synergistic effects when thiazole-based compounds were used alongside targeted therapies like monoclonal antibodies, suggesting a multifaceted approach to cancer treatment .
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-27-16-5-3-14(4-6-16)12-21-19(24)11-15-13-29-20(22-15)23-30(25,26)18-9-7-17(28-2)8-10-18/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRPNAACCLGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














